2-(3,5-Difluorophenyl)-4-hydroxypyridine
Overview
Description
2-(3,5-Difluorophenyl)-4-hydroxypyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a hydroxyl group at the 4-position and a difluorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-4-hydroxypyridine can be achieved through several methods. One common approach involves the reaction of 3,5-difluoroaniline with a suitable pyridine derivative under specific conditions. For instance, the Dimroth rearrangement is a notable method used in the synthesis of pyridine derivatives, which involves the isomerization of heterocycles through ring opening and closure processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, amination, and cyclization, followed by purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-4-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(3,5-Difluorophenyl)-4-hydroxypyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are often mediated through the activation or inhibition of signaling cascades, resulting in desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds share the difluorophenyl group and exhibit similar biological activities.
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound also contains the 3,5-difluorophenyl group and is used in medicinal chemistry.
Uniqueness
2-(3,5-Difluorophenyl)-4-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-1H-pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-8-3-7(4-9(13)5-8)11-6-10(15)1-2-14-11/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKDXUAAQKDHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692514 | |
Record name | 2-(3,5-Difluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-27-9 | |
Record name | 4-Pyridinol, 2-(3,5-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,5-Difluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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